Bisoprolol EP Impurity C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) involves several steps. One common synthetic route includes the reduction of a 1,3-diesters compound using sodium borohydride in methanol, followed by tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane. The resulting compound is then reacted with isopropylamine to produce the desired product . This method is useful for generating related compounds and analogues of Bisoprolol .

Análisis De Reacciones Químicas

3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.

Common reagents used in these reactions include sodium borohydride, para-toluene sulfonyl chloride, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Quality Control

Impurity Profiling

Bisoprolol EP Impurity C is utilized extensively in the analysis of bisoprolol formulations to ensure compliance with regulatory standards. It serves as a reference substance for identifying and quantifying impurities in bisoprolol products. The presence of impurities can affect the pharmacological activity and safety profile of the drug, making it crucial to monitor these levels during production.

Analytical Techniques

High-performance liquid chromatography (HPLC) is commonly employed to analyze impurities, including this compound. Recent studies have demonstrated that specific HPLC methods can effectively separate bisoprolol from its impurities, allowing for accurate quantification of this compound alongside other related substances . This capability is essential for ensuring that pharmaceutical products meet the required purity specifications.

Research and Development

Stability Studies

In the development of new formulations, this compound is used in stability studies to assess how different conditions affect the degradation of bisoprolol and its impurities over time. Such studies are vital for understanding the shelf life and storage requirements of pharmaceutical products .

Formulation Development

The compound also plays a role in the formulation of combination therapies where bisoprolol is used alongside other active ingredients. Research indicates that controlling impurity levels can enhance the stability and efficacy of these combinations, thereby improving patient outcomes .

Regulatory Compliance

Guideline Adherence

The characterization and quantification of this compound are critical for compliance with international pharmacopoeias and regulatory guidelines. Regulatory bodies require detailed impurity profiles as part of the drug approval process, emphasizing the importance of this compound in ensuring drug safety .

Case Studies

Several case studies illustrate the importance of monitoring this compound:

-

Case Study 1: HPLC Method Development

A study demonstrated the successful application of a novel HPLC method that provided good resolution between bisoprolol and its closest eluting impurities, including this compound. This method allowed researchers to quantify impurity levels accurately, which is essential for quality assurance in pharmaceutical manufacturing . -

Case Study 2: Stability Assessment

Research highlighted how stability assessments involving this compound helped identify degradation pathways under various environmental conditions. These findings are crucial for formulating robust bisoprolol products that maintain efficacy over their shelf life .

Mecanismo De Acción

The mechanism of action of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) involves its interaction with β-adrenergic receptors. As a related compound to Bisoprolol, it selectively blocks β1-adrenergic receptors, which are primarily located in the heart and kidneys . This blocking action inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure .

Comparación Con Compuestos Similares

3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) can be compared with other similar compounds, such as:

3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol): This compound is another impurity in Bisoprolol synthesis and has similar structural properties.

3,3’-(((Oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol): Another related compound with slight variations in its structure.

The uniqueness of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) lies in its specific structural configuration and its role as an impurity in the synthesis of Bisoprolol .

Actividad Biológica

Bisoprolol EP Impurity C, known chemically as (RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol, is a significant impurity associated with the beta-blocker medication bisoprolol. Understanding its biological activity is essential for ensuring the safety and efficacy of bisoprolol formulations, particularly in the context of regulatory compliance and quality control.

- CAS Number : 1797132-90-1

- Molecular Formula : C₂₅H₃₈N₂O₄

- Molecular Weight : 430.58 g/mol

Biological Activity

The biological activity of this compound can be inferred from its structural relationship to bisoprolol, a selective beta-1 adrenergic receptor blocker. The following sections detail its pharmacological implications, potential toxicity, and relevance in drug formulations.

Pharmacological Implications

-

Beta-Adrenergic Receptor Interaction :

- Bisoprolol primarily exerts its effects through selective inhibition of beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. Given that Impurity C is structurally related to bisoprolol, it may exhibit similar receptor interactions but with varying affinities and effects.

- Studies involving molecular docking simulations suggest that derivatives of bisoprolol, including impurities, can interact with various receptors associated with hypertension, including the angiotensin I-converting enzyme and renin .

-

Toxicity Studies :

- Toxicity assessments are crucial for impurities in pharmaceutical formulations. This compound has been evaluated in various toxicity studies to determine its safety profile when present in bisoprolol formulations.

- The International Conference on Harmonization (ICH) guidelines stipulate monitoring impurity levels to ensure they remain within acceptable limits during the drug development process .

Case Studies

-

Impurity Analysis in Bisoprolol Fumarate :

- A study published in the Journal of Pharmaceutical Sciences analyzed various impurities in bisoprolol fumarate, including Impurity C. The findings highlighted that while bisoprolol itself eluted at a specific retention time, Impurity C's retention time varied under different chromatographic conditions, indicating unique properties that could affect its biological activity .

- Stability Studies :

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1797132-90-1 |

| Molecular Formula | C₂₅H₃₈N₂O₄ |

| Molecular Weight | 430.58 g/mol |

| Beta-1 Receptor Affinity | Similar to bisoprolol |

| Toxicity Level | Evaluated per ICH guidelines |

Propiedades

IUPAC Name |

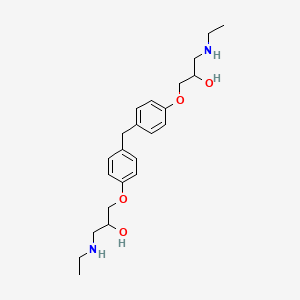

1-(ethylamino)-3-[4-[[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]methyl]phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O4/c1-3-24-14-20(26)16-28-22-9-5-18(6-10-22)13-19-7-11-23(12-8-19)29-17-21(27)15-25-4-2/h5-12,20-21,24-27H,3-4,13-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEWDYCKMBVUTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.